molecular formula C10H9N5O4 B6108050 4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B6108050
M. Wt: 263.21 g/mol
InChI Key: ALDUUQYAHNVMOO-QCDXTXTGSA-N
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Description

4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an oxadiazole ring, an amino group, and a dihydroxyphenyl moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carboxamide with 3,4-dihydroxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dihydroxyphenyl moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1,2,5-oxadiazole-3-carboxamide: Lacks the dihydroxyphenyl moiety, making it less versatile.

    3,4-dihydroxybenzaldehyde: Does not contain the oxadiazole ring, limiting its applications.

Uniqueness

4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of an oxadiazole ring and a dihydroxyphenyl moiety. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O4/c11-9-8(14-19-15-9)10(18)13-12-4-5-1-2-6(16)7(17)3-5/h1-4,16-17H,(H2,11,15)(H,13,18)/b12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDUUQYAHNVMOO-QCDXTXTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=NON=C2N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N\NC(=O)C2=NON=C2N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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